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The development of targeted therapies in oncology has increasingly focused on maximizing on-
target efficacy while minimizing off-target effects. TNO155, a potent and selective allosteric
inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has
emerged as a promising therapeutic agent.[1][2][3] This guide provides an objective
comparison of the kinase selectivity profile of TNO155 against other notable SHP2 inhibitors,
SHP099 and RMC-4630, supported by available experimental data.

Executive Summary

TNO155 demonstrates a high degree of selectivity for its intended target, SHP2, a non-receptor
protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1]
[2][3] While comprehensive head-to-head kinome scan data in a single study is not publicly
available, analysis of data from publications on each compound reveals that all three inhibitors
are highly selective for SHP2. This guide synthesizes available data to provide a comparative
overview of their specificity.

Introduction to TNO155 and SHP2 Inhibition

TNO155 is an orally bioavailable, allosteric inhibitor of SHP2.[1] SHP2 is a key signaling node
that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways, most
notably the RAS-MAPK cascade.[1][2][3] By stabilizing SHP2 in an inactive conformation,
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TNO155 prevents its signaling function, thereby inhibiting the proliferation of cancer cells driven
by aberrant RTK signaling.[1] The allosteric mechanism of inhibition is a key feature of TNO155
and other second-generation SHP2 inhibitors like SHP099 and RMC-4630, contributing to their
high selectivity over other phosphatases and kinases.

Comparative Kinase Selectivity

To provide a quantitative comparison of the selectivity of TNO155, SHP099, and RMC-4630,
we have compiled available data from their respective discovery and characterization
publications. It is important to note that these assays were not performed side-by-side and
experimental conditions may vary.
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Note: The lack of a standardized, publicly available, head-to-head kinome scan for all three
compounds necessitates a cautious interpretation of these data. The selectivity of TNO155 has
been demonstrated in vitro, though a broad kinase panel screening result is not available in the

public domain.[3]

Signaling Pathway and Mechanism of Action

TNO155 and other allosteric SHP2 inhibitors target a central node in the RAS-MAPK signaling
pathway. The following diagram illustrates the role of SHP2 and the mechanism of its inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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